molecular formula C14H12O4 B1605211 3-(4-Methoxyphenoxy)benzoic acid CAS No. 117423-75-3

3-(4-Methoxyphenoxy)benzoic acid

Cat. No.: B1605211
CAS No.: 117423-75-3
M. Wt: 244.24 g/mol
InChI Key: FSICQJNSMKWTNG-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O4 and a molecular weight of 244.25 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxyphenoxy group. This compound is used primarily in scientific research and has various applications in chemistry, biology, and industry.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methoxyphenoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)benzoic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and preventing oxidative damage. The compound may also inhibit specific enzymes and signaling pathways involved in inflammation and tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-(4-methoxyphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-11-5-7-12(8-6-11)18-13-4-2-3-10(9-13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSICQJNSMKWTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347159
Record name 3-(4-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117423-75-3
Record name 3-(4-Methoxyphenoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117423-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 10.6 g of silver oxide in 75 ml of water were added 7 g of sodium hydroxide. Ten grams of 3-(4-methoxyphenoxy)benzaldehyde were added in dropwise fashion and the reaction mixture was heated to 60°-70° C. for one hour. The mixture was filtered, the filtrate was acidified to pH 2 with hydrochloric acid, and the resulting precipitate was recovered by filtration. Crystallization from ethanol/water afforded 6.6 g of the desired subtitle intermediate, m.p. 141°-143° C.
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Synthesis routes and methods III

Procedure details

Ethyl 3-hydroxybenzoate (34.0 grams (g), 0.205 mole) (Aldrich Chemical Company, Milwaukee, Wis.), 4-bromoanisole (26.0 milliliters (ml)), (38.8 g, 0.208 mole) (Aldrich Chemical Company), anhydrous potassium carbonate (17.8 g, 0.129 mole) and copper powder (10.0 g, 0.157 mole), (Fisher Scientific, Pittsburgh, Pa.) were heated under nitrogen to 190° C. with slow stirring. Water generated during the reaction was removed by means of a short-path distillation apparatus attached to the reaction flask. After 20 hours, the reaction mixture was allowed to cool and 20 percent aqueous sodium hydroxide (NaOH) (50 ml) was added. Ester hydrolysis was complete after 1 hour at reflux. The cooled reaction mixture was acidified with concentrated hydrogen chloride (HCl), partitioned between methylene chloride (CH2Cl2 (300 ml)) and water (50 ml), and filtered to remove copper powder. The phases were separated and the organic layer was washed with saturated sodium chloride (NaCl) (2×100 ml), dried with magnesium sulfate (MgSO4), filtered, and solvent evaporated to afford a light brown solid. The crude product was recrystallized from 60 percent aqueous acetic acid to afford 3-(4'-methoxyphenoxy)benzoic acid as off-white crystals (40.77 g, 0.167 mol) with a melting point (m.p.) of 120° C. to 125° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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